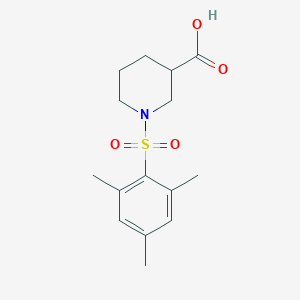

1-(Mesitylsulfonyl)piperidine-3-carboxylic acid

Description

1-(Mesitylsulfonyl)piperidine-3-carboxylic acid (CAS: 385398-13-0) is a piperidine derivative functionalized with a mesitylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. Its molecular formula is C₁₅H₂₁NO₄S, with a molecular weight of 311.40 g/mol . The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) imparts steric bulk and electron-withdrawing properties, influencing reactivity and solubility. This compound is primarily used as a building block in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-10-7-11(2)14(12(3)8-10)21(19,20)16-6-4-5-13(9-16)15(17)18/h7-8,13H,4-6,9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPVJQPGFMVOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Mesitylsulfonyl)piperidine-3-carboxylic acid typically involves the reaction of mesitylsulfonyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-(Mesitylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Mesitylsulfonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and modifications.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biological pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Piperidine Carboxylic Acids

1-(Phenylsulfonyl)piperidine-3-carboxylic Acid

- Structure : Phenylsulfonyl group (C₆H₅SO₂) at the 1-position.

- Synthesis : Reacted from piperidine-3-carboxylic acid and benzenesulfonyl chloride under basic conditions .

- Electron Effects: Lacks the electron-donating methyl groups of mesityl, which may reduce steric shielding of the sulfonyl group.

1-(Methylsulfonyl)piperidine-3-carboxylic Acid

- Structure : Methylsulfonyl (CH₃SO₂) group at the 1-position.

- Molecular Weight: 207.25 g/mol (C₇H₁₃NO₄S) .

- Key Differences :

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

- Structure : Heterocyclic pyrazole-based sulfonyl group.

- Purity : 95% .

- Key Differences :

- Heteroatom Influence : The pyrazole ring introduces nitrogen atoms, enabling hydrogen bonding and altering pharmacokinetic properties.

- Applications : Likely used in targeted drug design due to its hybrid heterocyclic-sulfonyl motif.

Non-Sulfonyl Piperidine Carboxylic Acids

1-(2-Fluoropyridin-4-yl)piperidine-3-carboxylic Acid

- Structure : Fluoropyridinyl substituent at the 1-position.

- Molecular Weight : 224.23 g/mol (C₁₁H₁₃FN₂O₂) .

- Key Differences :

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability compared to sulfonyl groups.

- Bioactivity : Fluorinated aromatic groups are common in CNS-targeting drugs, suggesting divergent applications.

1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic Acid

Comparative Data Table

Biological Activity

1-(Mesitylsulfonyl)piperidine-3-carboxylic acid (CAS No. 385398-13-0) is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a mesitylsulfonyl group and a carboxylic acid moiety. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21NO4S

- Molecular Weight : 311.4 g/mol

The biological activity of 1-(mesitylsulfonyl)piperidine-3-carboxylic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of the piperidine ring may allow for interactions with neurotransmitter receptors, influencing physiological responses.

Biological Activity

Research on the biological activity of 1-(mesitylsulfonyl)piperidine-3-carboxylic acid indicates several key areas of interest:

Antiviral Properties

Recent investigations into piperidine derivatives have highlighted their potential as antiviral agents. For instance, some studies have indicated that similar structures can inhibit viral proteases, which are crucial for viral replication.

In Vitro Studies

- Antiviral Activity : A study focusing on piperidine derivatives found that certain compounds inhibited the main protease (Mpro) of SARS-CoV-2, suggesting a potential avenue for developing antiviral therapeutics against COVID-19 . While specific data for 1-(mesitylsulfonyl)piperidine-3-carboxylic acid were not detailed, its structural similarity to active compounds suggests it may possess analogous properties.

- Enzyme Inhibition : An investigation into enzyme inhibition revealed that piperidine derivatives can act as inhibitors of α-amylase and other enzymes involved in carbohydrate metabolism . The IC50 values for related compounds ranged significantly, indicating varying degrees of potency.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the piperidine structure influence biological activity. For example, variations in substituents on the piperidine ring can enhance or diminish enzyme inhibitory effects. This information can guide future synthetic efforts to optimize the biological profile of 1-(mesitylsulfonyl)piperidine-3-carboxylic acid.

Comparative Analysis

To provide a clearer understanding of the compound's potential, a comparison with other similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(Mesitylsulfonyl)piperidine-3-carboxylic acid | Potential enzyme inhibitor | Not specified |

| Piperidine Derivative A | Antiviral | 12 |

| Piperidine Derivative B | α-Amylase inhibitor | 8.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.